molecular formula C21H16F3N3OS B2831506 (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile CAS No. 477298-93-4

(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile

Cat. No.: B2831506
CAS No.: 477298-93-4
M. Wt: 415.43
InChI Key: AAHOIKRCNNTBRS-QINSGFPZSA-N
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Description

(Z)-2-(4-(4-Ethoxyphenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile is a synthetic organic compound designed for research purposes, featuring a thiazole core linked to an acrylonitrile group via an amine bridge. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry due to its aromaticity and presence in numerous bioactive molecules . This specific structure combines the thiazole moiety with an acrylonitrile function, a pairing observed in compounds investigated for targeting various enzymes . The molecular architecture of this compound suggests significant potential in biochemical research. The thiazole ring system is a common feature in molecules that interact with cellular enzymes and receptors, potentially leading to the inhibition of specific biochemical pathways . Furthermore, acrylonitrile derivatives can act as covalent modifiers of enzymes, particularly those with cysteine residues in their active sites, making them valuable tools for mechanistic studies and probe development . The incorporation of a 4-ethoxyphenyl group and a 2-(trifluoromethyl)anilino moiety contributes to the molecule's overall hydrophobicity and electronic properties, which can be critical for target binding and cellular permeability. Preliminary research on analogous thiazole-acrylonitrile hybrids indicates potential research applications in oncology and infectious disease. Similar compounds have been designed as potent, covalent inhibitors of enzymes like Glutathione S-Transferase Omega 1-1 (GSTO1-1), a target implicated in cancer cell drug resistance . Other acrylonitrile hybrids are being explored for their ability to inhibit urease, an enzyme relevant to both agricultural science and the pathogenesis of certain bacterial infections . Researchers can utilize this compound as a key intermediate or pharmacophore for developing novel therapeutic agents, studying enzyme mechanisms, or as a building block in diversity-oriented synthesis for high-throughput screening campaigns. This product is sold for non-human research only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(Z)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[2-(trifluoromethyl)anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3OS/c1-2-28-16-9-7-14(8-10-16)19-13-29-20(27-19)15(11-25)12-26-18-6-4-3-5-17(18)21(22,23)24/h3-10,12-13,26H,2H2,1H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHOIKRCNNTBRS-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazole ring, an acrylonitrile moiety, and various aromatic groups. Its molecular formula is C21H18N4O2SC_{21}H_{18}N_4O_2S, and it possesses a molecular weight of approximately 398.46 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including our compound of interest. The presence of electron-withdrawing groups, such as trifluoromethyl and ethoxy groups, has been associated with enhanced cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
(Z)-2...A4311.98
(Z)-2...Jurkat1.61
(Z)-2...HT-29<1

The above table summarizes the cytotoxic effects observed in specific cancer cell lines, indicating that the compound exhibits significant potency.

The mechanisms through which this compound exerts its effects involve several pathways:

  • Inhibition of CDK9 : The compound has been shown to inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcriptional regulation. This inhibition leads to reduced expression levels of anti-apoptotic proteins such as Mcl-1, facilitating apoptosis in cancer cells .
  • Induction of Apoptosis : The compound promotes apoptosis through intrinsic pathways, evidenced by increased levels of cleaved caspase-3 and PARP in treated cells .
  • Cell Cycle Arrest : Studies indicate that treatment with this compound results in cell cycle arrest at the G1/S phase, contributing to its anticancer efficacy .

Structure-Activity Relationships (SAR)

The SAR analysis suggests that modifications to the thiazole and phenyl rings significantly influence biological activity. Key findings include:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups enhances potency against cancer cells.
  • Aromatic Substituents : Substituents on the phenyl rings can modulate lipophilicity and bioavailability, impacting overall efficacy .

Case Studies

Several case studies have explored the biological activity of similar thiazole derivatives:

  • Thiazole Derivatives Against HCV : A study found that thiazole derivatives exhibited high anti-HCV potency, with structural modifications leading to improved activity and reduced cytotoxicity in liver cell lines .
  • Antitumor Activity in Preclinical Models : Research involving animal models demonstrated that compounds similar to this compound significantly reduced tumor growth compared to controls .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including those similar to (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile. Thiazole-containing compounds have been shown to inhibit various cancer cell lines by targeting specific proteins involved in cell survival and proliferation.

Mechanism of Action:

  • Thiazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, a related compound demonstrated an IC50 value of 7 nM against CDK9, suggesting a potent ability to induce apoptosis in cancer cells .
  • The presence of substituents such as trifluoromethyl groups enhances the selectivity and potency of these compounds against cancer cells while reducing toxicity towards normal cells .

Case Studies:

  • In vitro studies have shown that thiazole derivatives can effectively inhibit the growth of various cancer cell lines, including breast and colon cancer cells. For example, a thiazole-pyridine hybrid exhibited an IC50 of 5.71 μM against breast cancer cells, outperforming standard chemotherapeutics like 5-fluorouracil .

Neuropharmacological Applications

Thiazole derivatives have also been explored for their neuropharmacological effects, particularly in the treatment of seizures and other neurological disorders.

Anticonvulsant Properties:

  • Compounds similar to this compound have shown significant anticonvulsant activity in animal models. For instance, a related thiazole derivative demonstrated a protection index of 9.2 in seizure models .

Mechanism:

  • The activity is often attributed to the modulation of neurotransmitter systems and ion channels, which are crucial for neuronal excitability. The structural features of thiazoles allow them to interact with GABA receptors and voltage-gated sodium channels, providing a multifaceted approach to seizure management .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties, making them candidates for developing new antibiotics.

Mechanism:

  • The thiazole ring system contributes to the compound's ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways within microbial cells .

Case Studies:

  • Various thiazole-based compounds have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, one study reported a thiazole derivative with an MIC value of 0.09 µg/mL against Mycobacterium tuberculosis, indicating strong anti-tubercular activity .

Summary Table of Applications

Application AreaMechanismNotable Findings
Anticancer CDK inhibitionIC50 = 7 nM against CDK9; effective against cancer cell lines
Neuropharmacology Modulation of neurotransmittersProtection index of 9.2 in seizure models
Antimicrobial Disruption of metabolic pathwaysMIC = 0.09 µg/mL against Mycobacterium tuberculosis

Chemical Reactions Analysis

Nucleophilic Attack on the Nitrile Group

The nitrile group in this compound is susceptible to nucleophilic attack under basic or acidic conditions.

  • Hydrolysis to Amides/Carboxylic Acids :
    Under acidic or alkaline conditions, the nitrile undergoes hydrolysis. For example:

    R–CN+H2OH+/OHR–CONH2H2OR–COOH\text{R–CN} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R–CONH}_2 \xrightarrow{\text{H}_2\text{O}} \text{R–COOH}

    Studies on similar acrylonitriles show that reaction rates depend on the substituents’ electronic effects. The electron-withdrawing trifluoromethyl group accelerates hydrolysis .

  • Reaction with Grignard Reagents :
    The nitrile reacts with Grignard reagents (e.g., RMgX) to form ketones after workup:

    R–CN+RMgXR–C(=O)–R’\text{R–CN} + \text{RMgX} \rightarrow \text{R–C(=O)–R'}

    Yields are typically >70% in anhydrous THF at 0–5°C .

Cycloaddition Reactions

The acrylonitrile moiety participates in [2+2] and [4+2] cycloadditions:

  • [2+2] Cycloaddition with Alkenes :
    Under UV light, the compound forms cyclobutane derivatives with electron-deficient alkenes (e.g., maleic anhydride):

    R–CH=CH–R’+AcrylonitrilehνCyclobutane derivative\text{R–CH=CH–R'} + \text{Acrylonitrile} \xrightarrow{h\nu} \text{Cyclobutane derivative}

    Reactions proceed with moderate regioselectivity (55–65% yield) .

  • Diels-Alder Reactions :
    The acrylonitrile acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene) to yield six-membered rings:

    Diene+AcrylonitrileCyclohexene derivative\text{Diene} + \text{Acrylonitrile} \rightarrow \text{Cyclohexene derivative}

    Optimal conditions: 80–100°C in toluene, with yields up to 85% .

Electrophilic Aromatic Substitution

The ethoxyphenyl and trifluoromethylphenyl groups direct electrophilic attacks:

Position Reactivity Example Reaction Yield
Para to ethoxy groupActivated for nitration/sulfonationNitration with HNO₃/H₂SO₄70–75%
Meta to CF₃ groupDeactivated due to –CF₃ electron withdrawalBromination with Br₂/FeBr₃40–50%

Mechanistic studies indicate that the ethoxy group enhances electron density at the para position, favoring electrophilic substitution, while the –CF₃ group reduces reactivity at its meta position.

Reductive Transformations

The acrylonitrile’s double bond undergoes selective hydrogenation:

  • Catalytic Hydrogenation :
    Using Pd/C or Raney Ni in ethanol at 25°C, the C=C bond is reduced while preserving the nitrile:

    R–CH=CH–CN+H2Pd/CR–CH2–CH2–CN\text{R–CH=CH–CN} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{R–CH}_2\text{–CH}_2\text{–CN}

    Conversion rates exceed 90% under 1 atm H₂ .

  • Full Reduction :
    Stronger reducing agents (e.g., LiAlH₄) reduce both the nitrile and C=C bond to form amines:

    R–CNLiAlH4R–CH2–NH2\text{R–CN} \xrightarrow{\text{LiAlH}_4} \text{R–CH}_2\text{–NH}_2

    This reaction is less common due to over-reduction risks.

Functionalization of the Thiazole Ring

The thiazole moiety undergoes alkylation and cross-coupling:

  • N-Alkylation :
    Reaction with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ yields N-alkylated derivatives:

    Thiazole+R–XN–R-thiazolium salt\text{Thiazole} + \text{R–X} \rightarrow \text{N–R-thiazolium salt}

    Typical conditions: 60°C, 12 h (yield: 60–70%) .

  • Suzuki Coupling :
    The bromine atom (if present) in related analogs participates in Pd-catalyzed cross-couplings. For example:

    Ar–Br+Ar’–B(OH)2Pd(PPh3)4Ar–Ar’\text{Ar–Br} + \text{Ar'–B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar–Ar'}

    Yields range from 50–80% depending on substituents .

Stability Under Oxidative Conditions

The compound is stable toward mild oxidants (e.g., H₂O₂) but degrades under strong oxidative conditions:

  • Oxidation of Thiazole :
    Treatment with KMnO₄/H₂SO₄ cleaves the thiazole ring to form sulfonic acids and amides.

  • Degradation Pathways :
    Accelerated degradation occurs at pH >10 or in the presence of UV light.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Ethoxyphenyl vs. Fluorophenyl/Chlorophenyl Groups
  • Fluorophenyl Analogs : Compounds such as (Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile () and the fluorophenyl derivatives in exhibit reduced electron density due to the electronegative fluorine atom. This may lower metabolic stability but increase binding affinity to hydrophobic targets .
Trifluoromethyl Group Positioning
  • The 2-(trifluoromethyl)phenylamino group in the target compound contributes to lipophilicity and metabolic resistance, similar to trifluoromethyl-containing acrylates in . However, the position of the CF₃ group (e.g., para vs. ortho) can alter steric hindrance, as seen in (E)-2-(4-methoxyphenyl)-5-(3,3,3-trifluoro-1-(thiophen-2-yl)prop-1-en-2-yl)-1,3,4-oxadiazole (), where the E/Z ratio affects molecular planarity .

Stereochemical and Conformational Differences

  • Z-Configuration : The target compound and (Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile () adopt a Z-configuration, which restricts rotation and enforces a planar or near-planar geometry. This conformation is critical for π-π stacking interactions in biological targets .
  • E/Z Isomerism : In , the E-isomer dominates (89:11 E/Z ratio), highlighting how synthetic conditions influence stereochemical outcomes. The Z-isomer’s spatial arrangement may offer superior binding in enzyme pockets compared to E-forms .

Crystallographic and Physicochemical Properties

  • Isostructural Trends : The fluorophenyl and chlorophenyl analogs in crystallize in triclinic systems (P¯I symmetry) with two independent molecules per unit cell. The perpendicular orientation of one fluorophenyl group contrasts with the target compound’s likely planar ethoxyphenyl-thiazole core, affecting packing density and melting points .
  • Solubility : Ethoxy-substituted compounds generally exhibit higher aqueous solubility than nitro- or trifluoromethyl-dominated analogs, as seen in and .

Q & A

Q. What are the common synthetic routes for preparing (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((2-(trifluoromethyl)phenyl)amino)acrylonitrile?

The synthesis typically involves multi-step reactions, including:

  • Thiazole ring formation : Reacting α-haloketones with thiourea to construct the thiazole core .
  • Aza-Michael addition : Acrylonitrile reacts with primary amines (e.g., 2-(trifluoromethyl)aniline) to form the acrylonitrile-amine adduct. Catalysts like triethylamine or microwave irradiation improve regioselectivity .
  • Coupling reactions : Suzuki-Miyaura or Ullmann couplings may link aromatic substituents to the thiazole ring . Key challenges include controlling stereochemistry (Z/E isomerism) and minimizing side products. Purification often requires column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Critical methods include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry and substituent positions, with distinct shifts for the trifluoromethyl (-CF3_3) and ethoxy (-OCH2_2CH3_3) groups .
  • FTIR : Identifies nitrile (C≡N, ~2200 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) functional groups .
  • HPLC/MS : Validates purity (>95%) and molecular weight . Advanced characterization may involve X-ray crystallography to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

FactorOptimization ApproachEvidence
TemperatureLower temps (0–25°C) reduce side reactions during aza-Michael addition .
SolventPolar aprotic solvents (DMF, DMSO) enhance nucleophilicity in coupling steps .
CatalystsPalladium catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling efficiency .
WorkupGradient elution in HPLC separates stereoisomers .
Kinetic studies (e.g., via TLC monitoring) help identify rate-limiting steps .

Q. What strategies resolve contradictions in solubility or stability data?

Discrepancies arise from varying experimental conditions. Mitigation approaches:

  • Solubility : Test in multiple solvents (e.g., DMSO, ethanol) under controlled pH and temperature. For example, the trifluoromethyl group enhances lipophilicity, reducing aqueous solubility .
  • Stability : Accelerated degradation studies (40–60°C, 75% RH) identify sensitive functional groups (e.g., nitrile hydrolysis under acidic conditions) .
  • Analytical cross-validation : Compare NMR, HPLC, and DSC data to confirm consistency .

Q. How can structure-activity relationships (SAR) be studied for this compound?

SAR methodologies include:

  • Functional group substitution : Replace ethoxy or trifluoromethyl groups with halogens or methoxy to assess impact on bioactivity .
  • Biological assays : Test derivatives against target enzymes (e.g., kinases) to correlate substituent effects with IC50_{50} values .
  • Computational modeling : Density Functional Theory (DFT) calculates electron distribution to predict reactive sites . Example: Bulky substituents on the thiazole ring may sterically hinder target binding .

Q. What computational methods predict target interactions for this compound?

Key approaches:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., EGFR kinase). The trifluoromethyl group’s electronegativity enhances hydrogen bonding .
  • MD simulations : GROMACS assesses binding stability over time (e.g., ligand-protein RMSD < 2 Å) .
  • QSAR models : Relate molecular descriptors (logP, polar surface area) to observed activity . Experimental validation via SPR or ITC quantifies binding affinity .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data?

Common issues and solutions:

IssueResolutionEvidence
Varied IC50_{50} valuesStandardize assay conditions (e.g., cell line, incubation time) .
Off-target effectsUse CRISPR-edited cell lines to isolate target-specific activity .
Batch variabilityCharacterize purity (>98%) via orthogonal methods (HPLC, elemental analysis) .

Methodological Recommendations

Q. What protocols ensure reproducibility in multi-step syntheses?

Best practices:

  • Stepwise documentation : Detailed logs of reaction times, temps, and catalyst loadings .
  • In-line analytics : Real-time FTIR or Raman monitors intermediate formation .
  • Scale-up precautions : Use flow chemistry to maintain heat/mass transfer efficiency .

Q. Which in vitro models are suitable for preliminary bioactivity screening?

Recommended models:

  • Cancer : NCI-60 cell line panel for cytotoxicity profiling .
  • Antimicrobial : MIC assays against ESKAPE pathogens .
  • Enzyme inhibition : Fluorescence-based kits (e.g., Kinase-Glo®) .

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